Dianion Singlet-Triplet Energy Gap (ΔE_ST) Exceeds Room-Temperature Thermal Energy: Enabling Stable High-Spin Diradical Chemistry
The dianion of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone (2,7-tBu2-PTO) in its magnesium complex exhibits a singlet-triplet energy gap ΔE_ST = 0.94 kcal mol⁻¹ (473 K), which substantially exceeds the thermal energy threshold at room temperature of 0.59 kcal mol⁻¹ (298 K) [1]. In contrast, the vast majority of reported triplet diradicals have ΔE_ST values below 0.59 kcal mol⁻¹, making this compound a rare example of a stable diradical with an energy gap that survives ambient thermal fluctuations [1]. No comparable stable diradical dianion has been reported for unsubstituted PTO or 2,7-dihexyl-PTO.
| Evidence Dimension | Singlet-triplet energy gap (ΔE_ST) of the dianion form |
|---|---|
| Target Compound Data | ΔE_ST = 0.94 kcal mol⁻¹ (473 K) in Mg complex 1 |
| Comparator Or Baseline | Thermal energy at 298 K: 0.59 kcal mol⁻¹; typical organic diradicals report ΔE_ST < 0.59 kcal mol⁻¹ |
| Quantified Difference | 0.94 – 0.59 = +0.35 kcal mol⁻¹ margin above room-temperature thermal energy (~59% excess over the 298 K thermal baseline) |
| Conditions | Magnesium complex of 2,7-tBu2-PTO dianion; magnetic susceptibility and computational (DFT) characterization |
Why This Matters
A ΔE_ST that robustly exceeds kT at room temperature is a prerequisite for practical organic spintronic devices and single-molecule magnets; this compound is one of very few organic diradical platforms that meet this criterion, directly impacting procurement for spintronics research.
- [1] Cui, H.; et al. A high-spin diradical dianion and its bridged chemically switchable single-molecule magnet. Chem. Sci. 2021, 12, 10732–10741. DOI: 10.1039/D1SC03166J. Data from S-EPMC8317668. View Source
